molecular formula C18H19N3O2S2 B3563598 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide

2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide

Cat. No.: B3563598
M. Wt: 373.5 g/mol
InChI Key: JRTLZJKIONDHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.09186920 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit inhibitory activity towardsCOX-2 isoenzyme . The COX-2 isoenzyme plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs.

Result of Action

The inhibition of the COX-2 isoenzyme and the subsequent decrease in prostaglandin production could result in anti-inflammatory effects . This could potentially alleviate symptoms in conditions where inflammation plays a key role .

Biochemical Analysis

Biochemical Properties

2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit cyclooxygenase-2 (COX-2) selectively, reducing the production of pro-inflammatory prostaglandins . This selective inhibition is crucial for its potential use as an anti-inflammatory agent. Additionally, the compound may interact with other biomolecules such as kinases and transcription factors, modulating their activity and influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to downregulate the expression of inflammatory cytokines in immune cells, thereby reducing inflammation . The compound also affects cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment by inhibiting tumor cell growth and inducing programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of COX-2, preventing the enzyme from converting arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound may interact with other molecular targets, such as nuclear receptors and signaling proteins, altering their activity and downstream effects on gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that its anti-inflammatory effects persist, but the compound’s efficacy may diminish due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation and pain without significant adverse effects . At high doses, it may exhibit toxicity, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization for therapeutic use.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites may retain some biological activity or be further conjugated and excreted.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues, such as inflamed or cancerous tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . It may localize to the cytoplasm, where it interacts with enzymes and signaling proteins, or to the nucleus, where it can affect gene expression. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its biological activity.

Properties

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-11-12(2)25-17-15(11)16(23)20-18(21-17)24-10-14(22)19-9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTLZJKIONDHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide
Reactant of Route 2
2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.